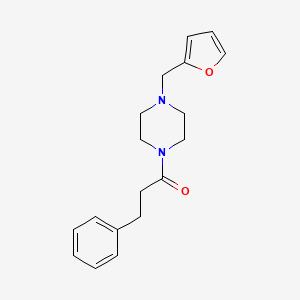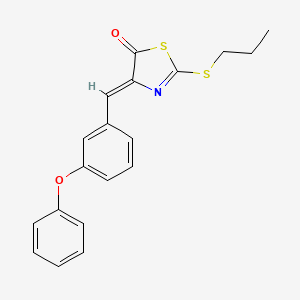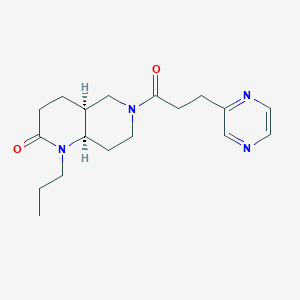![molecular formula C26H17N3O3 B5490594 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5490594.png)
3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as NQDI-1, is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various signaling pathways in the body, making it a promising candidate for the treatment of several diseases.
Mechanism of Action
3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone inhibits the activity of PKCδ by binding to its regulatory domain, preventing its activation. This inhibition leads to the modulation of several downstream signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects in the body. It has been found to reduce inflammation, promote cell survival, and inhibit the growth of cancer cells. Additionally, 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is its ability to selectively inhibit PKCδ activity, making it a promising candidate for the treatment of several diseases. However, its limitations include its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. One potential area of research is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone for therapeutic purposes. Finally, the development of more potent and selective PKCδ inhibitors based on the structure of 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is an area of active research.
Synthesis Methods
The synthesis of 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-naphthylamine with 4-nitrobenzaldehyde in the presence of acetic acid to form 2-(4-nitrophenyl)vinylaniline. This intermediate is then reacted with anthranilic acid in the presence of polyphosphoric acid to form 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone.
Scientific Research Applications
3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of protein kinase C delta (PKCδ), which is involved in several signaling pathways in the body. This inhibition has been found to have therapeutic effects in diseases such as diabetes, cancer, and neurodegenerative disorders.
properties
IUPAC Name |
3-naphthalen-2-yl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O3/c30-26-23-7-3-4-8-24(23)27-25(16-11-18-9-13-21(14-10-18)29(31)32)28(26)22-15-12-19-5-1-2-6-20(19)17-22/h1-17H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIDBULICVJJKS-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-2-yl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5490523.png)
![N~4~-(cyclopropylmethyl)-N~4~-methyl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5490526.png)

![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5490547.png)

![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5490558.png)


![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![1-[2-(3-methylphenoxy)propanoyl]azepane](/img/structure/B5490581.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5490597.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)

![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)